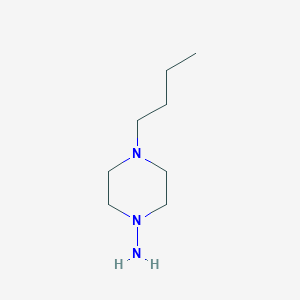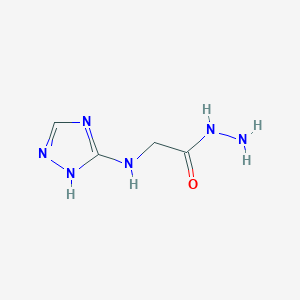
2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide typically involves the reaction of 1H-1,2,4-triazole-3-amine with ethyl chloroacetate, followed by the reaction with hydrazine hydrate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The process can be summarized as follows:
Step 1: 1H-1,2,4-triazole-3-amine reacts with ethyl chloroacetate in the presence of a base like sodium ethoxide to form ethyl 2-(1H-1,2,4-triazol-3-yl)acetate.
Step 2: Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate is then reacted with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound, such as hydrazides or amines.
Substitution: Substituted triazole derivatives with various functional groups.
科学研究应用
2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1H-1,2,4-Triazole-3-amine
- Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide
Uniqueness
2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C4H8N6O |
|---|---|
分子量 |
156.15 g/mol |
IUPAC 名称 |
2-(1H-1,2,4-triazol-5-ylamino)acetohydrazide |
InChI |
InChI=1S/C4H8N6O/c5-9-3(11)1-6-4-7-2-8-10-4/h2H,1,5H2,(H,9,11)(H2,6,7,8,10) |
InChI 键 |
IVVCMLPNIXDKNV-UHFFFAOYSA-N |
规范 SMILES |
C1=NNC(=N1)NCC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


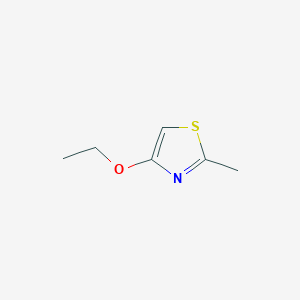
![2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper](/img/structure/B13105492.png)
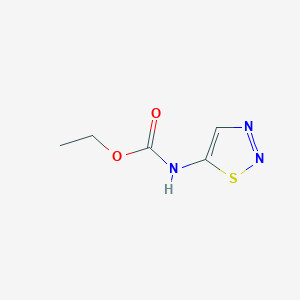
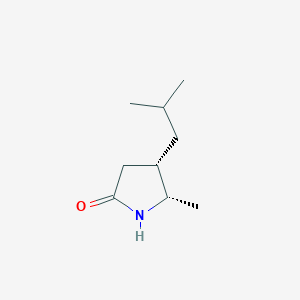
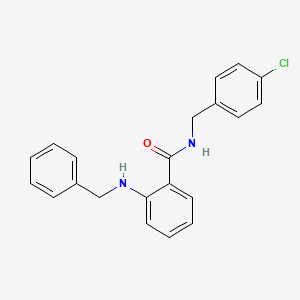
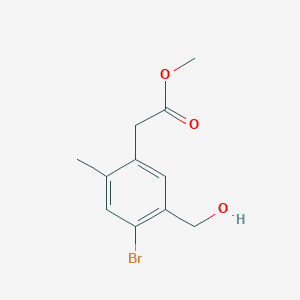
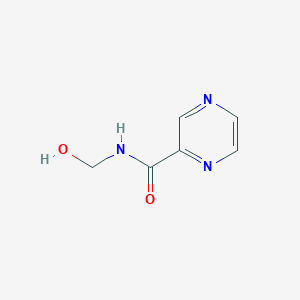
![7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105533.png)
![2-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13105535.png)
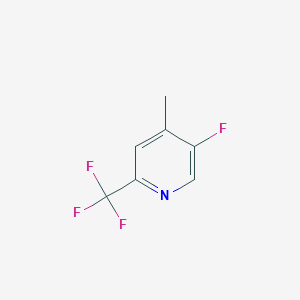


![9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B13105560.png)
